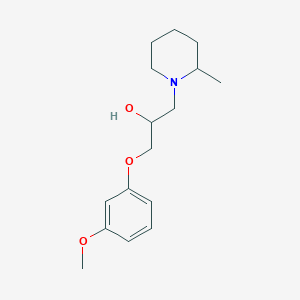methanone](/img/structure/B12169354.png)
[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This step involves the cyclization of appropriate precursors to form the benzothiadiazole ring.
Sulfonylation: The benzothiadiazole is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Piperazine Introduction: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.
Attachment of the Dichlorophenyl Group: Finally, the piperazinyl derivative is reacted with a dichlorophenyl ketone under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the benzothiadiazole moiety.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the benzothiadiazole moiety could produce dihydrobenzothiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic applications include its use as an anti-cancer agent, antimicrobial agent, and in the treatment of neurological disorders. Its unique structure allows it to interact with specific molecular targets, leading to desired therapeutic effects.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. For example, in its role as an anti-cancer agent, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The benzothiadiazole moiety can interact with DNA or proteins, while the piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinylmethanone
- [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinyl]-[4-(1-pyrazolyl)phenyl]methanone
Uniqueness
Compared to similar compounds, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is unique due to the presence of the dichlorophenyl group, which can enhance its chemical reactivity and biological activity. The combination of the benzothiadiazole moiety and the piperazine ring also provides a unique scaffold for further chemical modifications and the development of new derivatives with improved properties.
Properties
Molecular Formula |
C17H14Cl2N4O3S2 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H14Cl2N4O3S2/c18-11-4-5-12(13(19)10-11)17(24)22-6-8-23(9-7-22)28(25,26)15-3-1-2-14-16(15)21-27-20-14/h1-5,10H,6-9H2 |
InChI Key |
WHDUHGMZEAPVML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12169282.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-oxopyrrolidin-1-yl)ethyl]acetamide](/img/structure/B12169297.png)
![N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12169306.png)

![4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide](/img/structure/B12169313.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12169315.png)
![2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide](/img/structure/B12169322.png)
![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B12169324.png)

![2'-(butan-2-yl)-1'-oxo-N-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12169335.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12169338.png)
![1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12169339.png)

